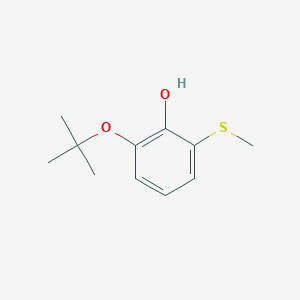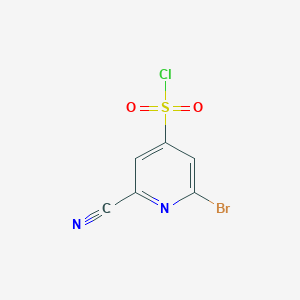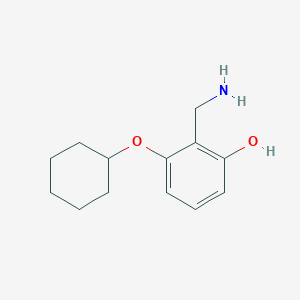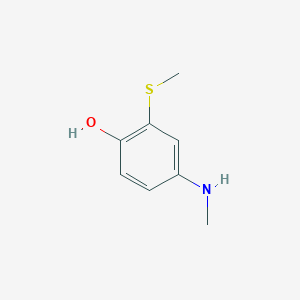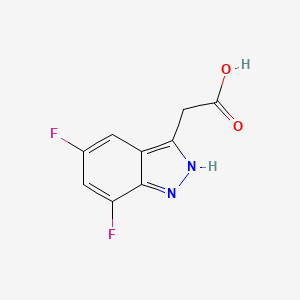
(5,7-Difluoro-1H-indazol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,7-Difluoro-1H-indazol-3-YL)acetic acid: is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of fluorine atoms in the compound enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Difluoro-1H-indazol-3-YL)acetic acid typically involves the reaction of 5,7-difluoroindazole with bromoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: (5,7-Difluoro-1H-indazol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: (5,7-Difluoro-1H-indazol-3-YL)acetic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It has been shown to exhibit antimicrobial and anticancer activities, making it a valuable tool in drug discovery and development .
Medicine: The compound’s potential as a therapeutic agent is being explored in various medical applications. Its anticancer properties, in particular, have garnered significant interest, with studies showing its ability to inhibit the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of (5,7-Difluoro-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression .
Comparison with Similar Compounds
(5-Fluoro-1H-indazol-3-YL)acetic acid: This compound is similar in structure but contains only one fluorine atom. It exhibits similar biological activities but may have different potency and selectivity.
(5,7-Dichloro-1H-indazol-3-YL)acetic acid: This compound contains chlorine atoms instead of fluorine. It may have different chemical and biological properties due to the presence of chlorine.
Uniqueness: The presence of two fluorine atoms in (5,7-Difluoro-1H-indazol-3-YL)acetic acid enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H6F2N2O2 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-(5,7-difluoro-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-4-1-5-7(3-8(14)15)12-13-9(5)6(11)2-4/h1-2H,3H2,(H,12,13)(H,14,15) |
InChI Key |
UYIIFLNEYYDCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)CC(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


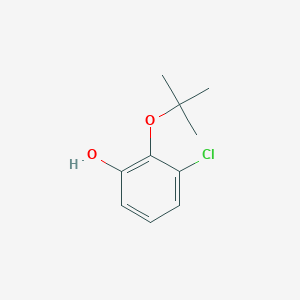
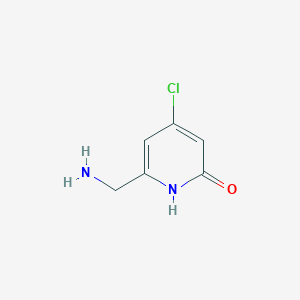

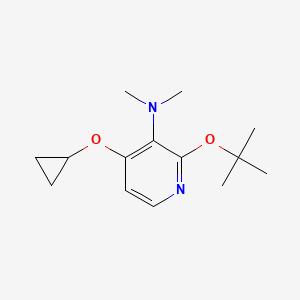
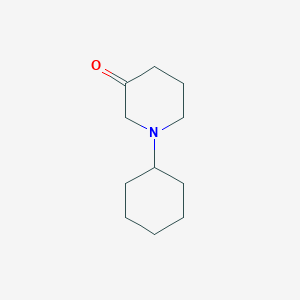
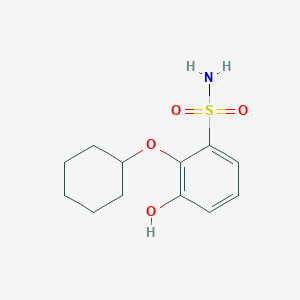
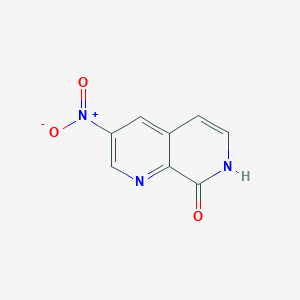
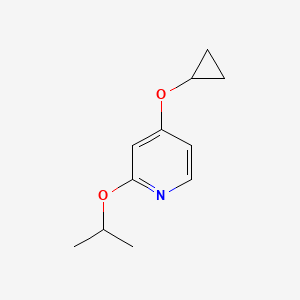
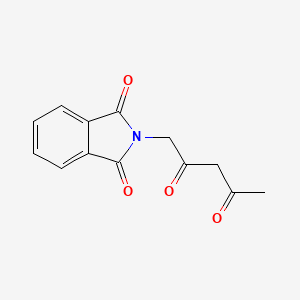
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
